Bicyclo[4.2.0]octan-3-one

Catalog No.
S13985007
CAS No.
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.2.0]octan-3-one

Product Name

Bicyclo[4.2.0]octan-3-one

IUPAC Name

bicyclo[4.2.0]octan-3-one

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-8-4-3-6-1-2-7(6)5-8/h6-7H,1-5H2

InChI Key

BKYVBZYUNBEYLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC(=O)C2

Bicyclo[4.2.0]octan-3-one is a fused bicyclic ketone comprising a cyclohexane ring fused to a highly strained cyclobutane ring. In industrial and advanced academic procurement, it is primarily sourced as a rigid, strain-activated scaffold for the synthesis of complex pharmaceutical intermediates, particularly benzocyclobutenes and medium-sized macrocycles [1]. Its defined stereochemistry and the specific ring strain of the cyclobutane moiety make it a highly predictable precursor for electrocyclic ring openings and highly diastereoselective nucleophilic additions, offering distinct processability advantages over unfused or differently fused analogs [2].

Substituting Bicyclo[4.2.0]octan-3-one with closely related analogs, such as bicyclo[4.1.0]heptan-3-one or unfused cyclohexanones, fundamentally alters downstream reactivity and processability. The [4.1.0] cyclopropane-fused system undergoes different ring-cleavage pathways that cannot yield the cyclobutene-derived intermediates necessary for benzocyclobutene synthesis [1]. Furthermore, more flexible bicyclic systems like trans-2-decalone exhibit significantly lower facial selectivity during nucleophilic additions, leading to isomeric mixtures that require costly chromatographic separation and reduce overall synthetic yield in API manufacturing [2].

Enhanced Facial Selectivity in Nucleophilic Additions

In reduction and alkylation reactions, the rigid fused cyclobutane ring of trans-bicyclo[4.2.0]octan-3-one induces a pronounced steric and hyperconjugative environment that dictates nucleophilic attack. Comparative studies demonstrate that the axial preference in nucleophilic additions to trans-bicyclo[4.2.0]octan-3-one is significantly greater than in additions to trans-2-decalone [1]. This flattening of the six-membered ring by the cyclobutane fusion restricts conformational flipping, ensuring high diastereomeric excess.

Evidence DimensionAxial attack preference (Stereoselectivity)
Target Compound DataHigh axial preference due to cyclobutane-induced ring flattening
Comparator Or Baselinetrans-2-decalone (lower axial preference)
Quantified DifferenceSignificantly greater diastereomeric excess for the axial addition product
ConditionsNucleophilic reduction and alkylation of the ketone

Procuring this specific fused system minimizes the formation of unwanted diastereomers, directly improving the yield and processability of complex chiral APIs.

Exclusive Precursor Suitability for Benzocyclobutene Scaffolds

Bicyclo[4.2.0]octan-3-one derivatives serve as direct precursors to benzocyclobutenes, a privileged scaffold in drug discovery. The embedded cyclobutane ring allows for specific electrocyclic transformations and aromatization sequences that are structurally impossible for [4.1.0] fused systems [1]. Attempts to use cyclopropane-fused analogs result in divergent cleavage, yielding entirely different molecular architectures.

Evidence DimensionCompatibility with benzocyclobutene synthesis pathways
Target Compound DataEnables direct access via electrocyclic aromatization
Comparator Or BaselineBicyclo[4.1.0]heptan-3-one (incompatible, undergoes cyclopropane cleavage)
Quantified DifferenceComplete divergence in major reaction pathway
ConditionsElectrocyclic ring opening and aromatization conditions

For procurement teams sourcing starting materials for benzocyclobutene-based drug discovery, this specific [4.2.0] fusion is non-substitutable.

Thermodynamic Advantage in Medium-Ring Expansion

The synthesis of 8- and 9-membered rings often suffers from severe entropic penalties when relying on direct macrocyclization of linear precursors. Bicyclo[4.2.0]octan-3-one bypasses this by serving as a strain-release ring-expansion scaffold. In the synthesis of targets like pestalotiopsin A, the [4.2.0] system undergoes controlled cleavage of the internal cyclobutane C-C bond, providing the 9-membered ring more efficiently than direct cyclization [1].

Evidence DimensionSynthetic efficiency for 9-membered ring formation
Target Compound DataHigh-yield ring expansion driven by cyclobutane strain release
Comparator Or BaselineAcyclic or monocyclic precursors (subject to high entropic barriers)
Quantified DifferenceCircumvents the typical low yields of direct medium-ring closure
ConditionsRadical-mediated or zirconocene-mediated ring expansion

Using this bicyclic ketone as a starting material drastically reduces the step count and improves yields for pharmaceutical programs targeting medium-sized macrocycles.

Synthesis of Benzocyclobutene-Based APIs

Bicyclo[4.2.0]octan-3-one is the optimal procurement choice for generating rigid, biologically active benzocyclobutene pharmacophores. Its specific [4.2.0] ring system enables controlled electrocyclic aromatization, a pathway completely inaccessible to standard monocyclic ketones or [4.1.0] analogs [1].

Diastereoselective Synthesis of Complex Cyclohexanols

Ideal for industrial workflows requiring high facial selectivity during ketone reduction or alkylation. The cyclobutane-induced ring flattening provides superior axial attack preference compared to trans-2-decalone, reducing the need for costly downstream chiral separations [2].

Strain-Driven Ring Expansion for Macrocycles

The preferred starting material for accessing 8- to 9-membered cyclic systems, such as those found in pestalotiopsin A and related natural product analogs. It bypasses the severe entropic penalties and poor yields associated with direct macrocyclization by utilizing strain-release cleavage of the internal cyclobutane bond [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types